molecular formula C22H19ClO3 B1612683 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone CAS No. 705963-54-8

1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone

Cat. No. B1612683
CAS RN: 705963-54-8
M. Wt: 366.8 g/mol
InChI Key: KEUCDMZJTGJAQX-UHFFFAOYSA-N
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Description

“1-(2,4-Bis(benzyloxy)phenyl)ethanone” is a chemical compound with the molecular formula C22H20O3 . It is also known by other names such as “1-[2,4-Bis(benzyloxy)phenyl]ethan-1-one” and "1-[2,4-Bis(benzyloxy)phenyl]ethanone" .


Molecular Structure Analysis

The molecular structure of “1-(2,4-Bis(benzyloxy)phenyl)ethanone” consists of 22 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The exact structure would need to be confirmed through spectroscopic analysis.


Physical And Chemical Properties Analysis

The compound “1-(2,4-Bis(benzyloxy)phenyl)ethanone” has a density of 1.1±0.1 g/cm3, a boiling point of 511.5±40.0 °C at 760 mmHg, and a flash point of 255.5±13.8 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Synthesis and Characterization

  • 1-[4-(2,4-Bis-benzyloxy-phenylazo)-phenyl]-ethanone has been synthesized and characterized, highlighting its potential in creating new pyrazoline compounds derived from azo chalcones (Hasan & Jaff, 2019).

Photodimerization Studies

  • The compound has been studied for its photodimerization properties in experiments involving cyclohex-2-enone, demonstrating its utility in complex chemical processes (Tanaka, Kakinoki, & Toda, 1992).

Antimicrobial Activity

  • Although not directly related to 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone, related compounds have been synthesized and tested for antimicrobial properties, suggesting potential research applications in the pharmaceutical industry (Wanjari, 2020).

Biodegradation Studies

  • Research on structurally similar compounds like 1,1-diphenylethane and 1,1-diphenylethylene by Pseudomonas putida offers insights into biodegradation pathways and environmental impact studies (Gautam & Suresh, 2009).

Antioxidant and Anti-Inflammatory Properties

  • Some studies focus on related benzyl phenyl ketone derivatives for their antioxidant and anti-inflammatory properties, suggesting potential for similar investigations with 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone (Vásquez-Martínez et al., 2019).

Chemical Reactions and Molecular Studies

  • The compound's derivatives have been used in various chemical reactions, including Schiff base ligand synthesis and molecular docking studies, indicating its relevance in advanced chemical research (Guhathakurta et al., 2017).

X-Ray Crystallography

  • Studies involving similar compounds like (E)-1-(4-chlorophenyl)ethanone for crystal structure analysis could guide research into the crystallography of 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone (Zheng, Cui, & Rao, 2014).

properties

IUPAC Name

1-[5-chloro-2,4-bis(phenylmethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO3/c1-16(24)19-12-20(23)22(26-15-18-10-6-3-7-11-18)13-21(19)25-14-17-8-4-2-5-9-17/h2-13H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUCDMZJTGJAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591786
Record name 1-[2,4-Bis(benzyloxy)-5-chlorophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone

CAS RN

705963-54-8
Record name 1-[2,4-Bis(benzyloxy)-5-chlorophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzyl bromide (17.5 ml, 0.147 mol) was added to a mixture of 1-(5-chloro-2,4-dihydroxyphenyl)ethanone (11 g, 0.059 mol) and potassium carbonate (20.34 g, 0.147 mol) in acetonitrile (180 ml). The mixture was stirred at reflux for 6 h and then allowed to cool to RT and stirred overnight. The mixture was filtered, and the solid residue was rinsed with DCM (3×50 ml). The combined organic filtrates were evaporated under vacuo to give a pale yellow solid. The latter was triturated with a mixture of hexane/EtOAc (175/7.5) and filtered to afford the title compound 1-[2,4-bis(benzyloxy)-5-chlorophenyl]ethanone (20.4 g, 93% yield) as an off-white solid.
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
20.34 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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